molecular formula C18H17N5O5 B2372914 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1448050-20-1

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2372914
CAS No.: 1448050-20-1
M. Wt: 383.364
InChI Key: NHBMBXYXKHKKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the formation of the azetidine ring, followed by the introduction of the benzyl group. The pyrimidine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the oxadiazole ring is formed via cyclization reactions under controlled conditions. The oxalate salt is obtained by reacting the final product with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
  • 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole
  • 1-Benzylazetidin-3-yl derivatives

Uniqueness

5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBMBXYXKHKKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.